2,4-Difluorobenzoyl Paliperidone

Impurity profiling Reference standard characterization Paliperidone process chemistry

2,4-Difluorobenzoyl Paliperidone (CAS 2640158-02-5), also designated Paliperidone Impurity I or Paliperidone Impurity 52, is a fully characterized process-related impurity of the atypical antipsychotic paliperidone (9-hydroxyrisperidone). With molecular formula C₂₃H₂₇F₂N₃O₃ and molecular weight 431.48 g/mol, this compound features a 2,4-difluorobenzoyl substituent at the piperidine nitrogen—a structural motif distinct from the 6-fluoro-1,2-benzisoxazol-3-yl moiety present in the parent drug.

Molecular Formula C₂₃H₂₇F₂N₃O₃
Molecular Weight 431.48
Cat. No. B1160230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzoyl Paliperidone
SynonymsPaliperidone Impurity I
Molecular FormulaC₂₃H₂₇F₂N₃O₃
Molecular Weight431.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluorobenzoyl Paliperidone (CAS 2640158-02-5) – Reference Standard for Paliperidone Impurity Profiling and ANDA Submission


2,4-Difluorobenzoyl Paliperidone (CAS 2640158-02-5), also designated Paliperidone Impurity I or Paliperidone Impurity 52, is a fully characterized process-related impurity of the atypical antipsychotic paliperidone (9-hydroxyrisperidone) . With molecular formula C₂₃H₂₇F₂N₃O₃ and molecular weight 431.48 g/mol, this compound features a 2,4-difluorobenzoyl substituent at the piperidine nitrogen—a structural motif distinct from the 6-fluoro-1,2-benzisoxazol-3-yl moiety present in the parent drug . It is supplied as a white to off-white crystalline solid with detailed characterization data compliant with regulatory guidelines, intended exclusively for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filing support . The compound is formally recognized under UNII code 5QBJ7S3MLY and is cataloged by multiple reference standard suppliers worldwide .

Why Paliperidone Impurity Reference Standards Cannot Be Interchanged: The Case for 2,4-Difluorobenzoyl Paliperidone


Generic substitution among paliperidone impurity reference standards is analytically indefensible because each impurity possesses a unique structural identity, chromatographic behavior, response factor, and regulatory status. The USP-NF 2025 Paliperidone monograph defines a specific set of organic impurities—Related Compounds A, B, C, the hydroxybenzoyl analog, and the ketone impurity—each with distinct relative retention times (RRT), relative response factors (RF), and acceptance criteria . 2,4-Difluorobenzoyl Paliperidone is not among these compendial impurities; it arises from a specific synthetic pathway involving condensation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 4-(2,4-difluorobenzoyl)piperidine . Using an incorrect impurity standard—such as the monohydroxy monofluoro analog (USP hydroxybenzoyl analog, CAS 152542-03-5) or the chloroethyl impurity (USP Related Compound C, CAS 130049-82-0)—introduces systematic error in peak identification, quantification, and mass balance calculations during ANDA review, potentially leading to method rejection by regulatory authorities .

2,4-Difluorobenzoyl Paliperidone: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 2,4-Difluorobenzoyl Moiety vs. USP Hydroxybenzoyl Analog (CAS 152542-03-5)

2,4-Difluorobenzoyl Paliperidone (C₂₃H₂₇F₂N₃O₃, MW 431.48) differs from the USP-listed Paliperidone Hydroxybenzoyl Analog (C₂₃H₂₈FN₃O₅, MW 445.49) by substitution of a 2-fluoro group in place of the 2-hydroxy group on the benzoyl ring . This substitution eliminates the hydrogen bond donor at the ortho position (reducing HBD count from 2 to 1), increases calculated lipophilicity (XLogP3-AA = 2.0 for 2,4-difluorobenzoyl vs. estimated ~1.5 for the hydroxybenzoyl analog), and introduces a distinctive ¹⁹F NMR signature with two non-equivalent fluorine resonances . The molecular formula difference (F₂ vs. F₁O₁) results in a mass shift of -14 Da relative to the hydroxybenzoyl analog, enabling unambiguous discrimination by high-resolution mass spectrometry .

Impurity profiling Reference standard characterization Paliperidone process chemistry

Regulatory Gap Differentiation: Non-Compendial Status vs. USP-Listed Paliperidone Impurities

Analysis of the USP-NF 2025 Paliperidone monograph reveals that the official organic impurities table lists five identified compounds (Related Compounds A, B, C, hydroxybenzoyl analog, and ketone impurity), each with defined acceptance criteria of NMT 0.10% for individual specified impurities and NMT 0.50% for the ketone impurity . 2,4-Difluorobenzoyl Paliperidone (Impurity I) is not among these compendially listed impurities, despite being a known process-related impurity in paliperidone synthesis . This non-compendial status creates a critical regulatory gap: ANDA applicants using synthetic routes that generate this impurity must independently source, characterize, and validate a reference standard to demonstrate method specificity, as the USP Resolution Mixture does not contain this compound . By contrast, the five USP-listed impurities have defined acceptance criteria, commercially available USP Reference Standards, and established chromatographic performance parameters (resolution ≥ 2.0 between paliperidone related compound B and paliperidone, and between paliperidone and paliperidone hydroxybenzoyl analog) .

Regulatory compliance ANDA filing Pharmacopeial reference standards

Process Impurity Origin vs. Degradation Impurity Classification: Implications for Forced Degradation Study Design

2,4-Difluorobenzoyl Paliperidone is classified as a process-related impurity arising from the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 4-(2,4-difluorobenzoyl)piperidine during synthesis . This contrasts with the major degradation impurities identified in forced degradation studies of paliperidone, where photolysis (drug content 24.64% remaining after 24 h), oxidation (83.49% remaining after 72 h in 18% H₂O₂), and acid/base hydrolysis generate structurally distinct degradants with m/z values of 445.3, 380.9, 364.9, 233.0, and 217.0, identified as N-oxide derivatives and products with modifications in the lactam, benzisoxazole, and pyrimidine rings . In the Jadhav et al. (2011) stability-indicating RP-LC study, five process-related impurities (Imp-A to Imp-E) were detected, with RRT values of 0.63, 0.76, 0.87, 1.37, and 1.43 respectively; Imp-C (RRT 0.87) and Imp-D (RRT 1.37) were additionally identified as degradants formed under oxidative and acidic stress . The di-fluorinated benzoyl substituent of Impurity I confers resistance to the hydrolytic and oxidative degradation pathways that affect the benzisoxazole ring, making it a stable marker for process control rather than a degradation monitor.

Forced degradation Stability-indicating methods Process impurity control

Deuterated Analog Availability: 2,4-Difluorobenzoyl Paliperidone-d4 as an Internal Standard for LC-MS/MS Quantification

2,4-Difluorobenzoyl Paliperidone is available as a deuterated isotopologue, 2,4-Difluorobenzoyl Paliperidone-d4 (molecular formula C₂₃H₂₃D₄F₂N₃O₃, MW 435.5 g/mol, +4.0 Da mass shift), in which four deuterium atoms replace hydrogen at specific positions on the ethyl linker between the pyridopyrimidinone core and the piperidine ring . Isotopic purity of the d4-labeled compound is confirmed by high-resolution mass spectrometry (>98% deuterium incorporation) and NMR spectroscopy (¹H, ¹³C, ¹⁹F) . This deuterated analog is structurally identical to the target compound except for the mass tag and exhibits co-eluting chromatographic behavior, enabling its use as an ideal internal standard for quantitative LC-MS/MS methods. By contrast, equivalent deuterated internal standards are not commercially cataloged for the majority of other Paliperidone process impurities (e.g., Didehydro paliperidone, 9-Alkyl analog, Desfluoro paliperidone), creating a significant analytical advantage .

LC-MS/MS method development Internal standardization Stable isotope-labeled reference standards

Validated Application Scenarios for 2,4-Difluorobenzoyl Paliperidone Based on Quantitative Differentiation Evidence


ANDA Filing: Method Validation for Paliperidone API Organic Impurities Profiling

When developing a stability-indicating RP-HPLC or UPLC method for paliperidone API organic impurities, 2,4-Difluorobenzoyl Paliperidone must be included as a resolution check standard if the synthetic route employs 4-(2,4-difluorobenzoyl)piperidine as an intermediate . The USP Resolution Mixture RS does not contain this impurity; its absence from the system suitability injection means the method's specificity toward this process impurity remains unproven . ANDA filers should spike this standard into the system suitability solution at a concentration representing the ICH Q3A identification threshold (0.10% relative to API) and demonstrate resolution ≥ 2.0 from paliperidone and from the nearest eluting USP-listed impurity .

LC-MS/MS Quantitative Method Development Using the Deuterated Internal Standard

For sensitive quantification of 2,4-Difluorobenzoyl Paliperidone in API batches at levels below the ICH Q3A qualification threshold (0.15%), the deuterated analog 2,4-Difluorobenzoyl Paliperidone-d4 provides a matched internal standard with a +4.0 Da mass shift and >98% isotopic purity, enabling precise isotope dilution mass spectrometry . This approach eliminates matrix effect variability and ionization efficiency differences that confound external standard calibration, delivering relative standard deviations < 5.0% at the 0.05% impurity level—performance that is not achievable with non-deuterated analog internal standards .

Process Development and Scale-Up: Tracking the 2,4-Difluorobenzoyl Pathway Impurity

During process optimization of paliperidone synthesis, 2,4-Difluorobenzoyl Paliperidone serves as a specific marker for the condensation step efficiency between the chloroethyl-pyridopyrimidinone intermediate and 4-(2,4-difluorobenzoyl)piperidine . Monitoring its level across pilot-scale batches provides a direct readout of this reaction step's selectivity; an increase above 0.10% indicates incomplete consumption of the difluorobenzoyl-piperidine intermediate or competitive side reactions . This is distinct from monitoring USP-listed degradants such as the ketone impurity, which reflects oxidative stress during workup rather than synthetic efficiency .

Forced Degradation Study Design: Differentiating Process Impurities from Degradants

In forced degradation studies conducted per ICH Q1A(R2), 2,4-Difluorobenzoyl Paliperidone should be used as a negative control marker: it is a process impurity not expected to increase under oxidative (18% H₂O₂, 72 h), photolytic (24 h), thermal, or hydrolytic stress conditions . Its peak area stability across stressed samples confirms that the analytical method is not confounded by co-elution of process impurities with true degradants—a critical demonstration for method validation reports submitted to regulatory agencies .

Quote Request

Request a Quote for 2,4-Difluorobenzoyl Paliperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.